molecular formula C11H20N2O2 B1456511 Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 1331777-58-2

Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No. B1456511
M. Wt: 212.29 g/mol
InChI Key: JUNBPSANVJHLJD-UHFFFAOYSA-N
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Description

  • IUPAC Name : tert-butyl 4-(aminomethyl)benzoate .
  • Empirical Formula : C₁₂H₁₇NO₂ .
  • Molecular Weight : 207.27 g/mol .
  • Synonyms : Semi-flexible linker for PROTAC® development .

Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate consists of a tetrahydropyridine ring with a tert-butyl ester group and an aminomethyl substituent. The semi-flexible linker nature makes it suitable for PROTAC development .


Physical And Chemical Properties Analysis

  • Storage Temperature : Keep in a dark place under inert atmosphere, preferably stored in a freezer at -20°C .
  • Purity : 97% .

Scientific Research Applications

Structural Analysis and Molecular Packing

X-ray studies have highlighted the structural nuances and molecular packing of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate derivatives. The research by Didierjean et al. (2004) shows how these compounds exhibit strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure. This insight into molecular interactions is crucial for understanding the solid-state properties of these compounds and their potential applications in materials science (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Synthesis and Characterization

The synthesis and characterization of these compounds have been extensively studied, with a focus on understanding their chemical behavior and potential applications in drug development and materials science. Çolak et al. (2021) synthesized derivatives of tert-butyl 4-oxopiperidine-1-carboxylate, exploring their structural properties through X-ray crystallographic analysis and DFT analyses. This work demonstrates the compounds' potential as scaffolds for further chemical modifications and applications in medicinal chemistry (Çolak, Karayel, Buldurun, & Turan, 2021).

Advanced Synthetic Routes

Research has also delved into advanced synthetic routes for creating complex molecules from tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate derivatives. Ishmiyarov et al. (2015) reported a one-pot synthesis method for mono- and bicyclic 1,2,3,4-tetrahydropyridine derivatives, showcasing the versatility and efficiency of these compounds in synthetic organic chemistry (Ishmiyarov, Rakhimova, Latypova, Spirikhin, Abdullin, & Dokichev, 2015).

Pharmaceutical Intermediates

Zhang et al. (2018) developed a synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. Their research offers a high-yield synthetic approach, highlighting the role of these compounds in the development of novel therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).

Safety And Hazards

  • Hazard Statements : May cause skin and eye irritation (H302, H315, H319) .
  • Precautionary Statements : Handle with care, avoid inhalation, and use appropriate protective equipment .

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h4H,5-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNBPSANVJHLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

CAS RN

1331777-58-2
Record name tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
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Synthesis routes and methods

Procedure details

To a solution of 4-azidomethyl-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (0.97 mmol, 0.25 g) in THF (4 mL) was added triphenylphosphine (1.1 mmol, 0.3 g) and stirred for 12 h at room temperature. Water (2 mL) was added to the reaction mixture and stirred for 4 h. The reaction mixture was diluted with EtOAc (10 mL), and the organic layer was washed with water, brine, dried (Na2SO4), filtered and concentrated under reduced pressure to provide 4-aminomethyl-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester.
Name
4-azidomethyl-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
Reactant of Route 3
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Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
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Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

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